molecular formula C8H8Cl2FNO B13287801 (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Cat. No.: B13287801
M. Wt: 224.06 g/mol
InChI Key: FMNBIOSAEXOTRS-QMMMGPOBSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol reflects the compound’s core structure: a two-carbon chain (ethanol) substituted with an amino group at position 2 and a polyhalogenated phenyl group at position 1. The stereochemical descriptor (1R) specifies the absolute configuration at the chiral center (C1), where the hydroxyl group (-OH), phenyl ring, aminoethyl group (-CH2NH2), and hydrogen atom are arranged in the R configuration according to the Cahn-Ingold-Prelog priority rules.

The phenyl ring features chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position, creating a distinct electronic environment that influences intermolecular interactions. The molecular formula C₈H₈Cl₂FNO and molecular weight of 224.06 g/mol align with computed PubChem data for analogous halogenated β-amino alcohols.

Comparative Analysis of Related Halogenated β-Amino Alcohol Structures

Halogenated β-amino alcohols exhibit structural diversity based on substitution patterns. A comparative analysis reveals key distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Functional Groups
(1R)-2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol C₈H₈Cl₂FNO 224.06 2-Cl, 4-Cl, 5-F -OH, -NH₂
1-(2,4-Dichloro-5-fluorophenyl)ethanamine C₈H₈Cl₂FN 208.06 2-Cl, 4-Cl, 5-F -NH₂ (lacks -OH)
2-Amino-1-(2,5-dimethoxyphenyl)ethanol C₁₀H₁₅NO₃ 193.23 2-OCH₃, 5-OCH₃ -OH, -NH₂

The presence of halogens (Cl, F) in (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol increases molecular weight and polarity compared to methoxy-substituted analogs. Removal of the hydroxyl group, as in 1-(2,4-dichloro-5-fluorophenyl)ethanamine, reduces hydrogen-bonding capacity, altering solubility and crystallinity.

Crystallographic Data and Absolute Configuration Verification

X-ray crystallography remains the gold standard for determining absolute configurations of chiral molecules. For (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, single-crystal diffraction analysis would resolve spatial arrangements of substituents around C1. Key parameters include:

  • Unit cell dimensions : Derived from diffraction patterns.
  • Space group : Typically monoclinic or orthorhombic for similar compounds.
  • Flack parameter : Confirms the R configuration by quantifying chirality.

Theoretical modeling using density functional theory (DFT) could complement experimental data, predicting bond angles and torsional strain between the phenyl ring and ethanol backbone. Such analyses validate the stability of the (1R) enantiomer over its (1S) counterpart.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI Key

FMNBIOSAEXOTRS-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)Cl)Cl)[C@H](CN)O

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Approaches to (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

General Strategy

The synthesis of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves:

  • Preparation of the corresponding substituted acetophenone or ethanone precursor.
  • Asymmetric reduction or asymmetric amination to introduce the chiral amino alcohol functionality.
  • Use of chiral catalysts or chiral auxiliaries to control stereochemistry.

These steps are often multi-stage, requiring careful optimization of reaction conditions to maximize enantiomeric excess and yield.

Key Starting Materials and Intermediates

  • 1-(2,4-Dichloro-5-fluorophenyl)ethanone : A critical ketone intermediate synthesized via fluorination and chlorination steps on substituted benzene rings, followed by acylation reactions. This intermediate is essential for subsequent asymmetric transformations.

  • 2,4-Dichloro-5-fluoroacetophenone : Used as a precursor for reductive amination or asymmetric hydrogenation to obtain the amino alcohol.

Preparation Methods

Asymmetric Reduction of Ketone Precursors

One established method involves the asymmetric reduction of 1-(2,4-dichloro-5-fluorophenyl)ethanone derivatives using chiral catalysts. The reduction converts the ketone to the corresponding chiral amino alcohol.

  • Catalysts : Chiral transition metal complexes, such as manganese catalysts with imidazole-based chiral PNN tridentate ligands, have been reported to provide high enantioselectivity and turnover numbers in similar ketone reductions.

  • Reaction Conditions : Typically carried out under hydrogenation conditions, often with a base promoter, at controlled temperature and pressure to favor the (1R) enantiomer.

  • Outcome : High enantiomeric excess (up to 88.5% ee reported in analogous systems) and good yields are achievable.

Reductive Amination
  • The ketone precursor (e.g., 2,4-dichloro-5-fluoroacetophenone) undergoes reductive amination with ammonia or amine sources in the presence of catalysts such as cobalt complexes (e.g., N,N'-bis(salicylidene)-1,2-phenylene-diaminocobalt(II)) under hydrogen atmosphere in aqueous media.

  • Conditions typically include elevated temperature (~130 °C) and extended reaction time (~24 h) in autoclaves.

  • This method yields the corresponding amino ethanols with good conversion and selectivity.

Detailed Reaction Scheme Example

Step Reagents/Conditions Description Outcome
1 2,4-Dichloro-5-fluoroacetophenone + NH3 + H2, Co catalyst, water, 130 °C, 24 h Reductive amination catalyzed by cobalt complex Formation of racemic 2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
2 Chiral catalyst (e.g., Mn(I) PNN ligand), H2, base, solvent, room temp to 50 °C Asymmetric hydrogenation/reduction of ketone or imine intermediate Enantioselective formation of (1R)-amino alcohol with high ee
3 Purification by extraction, crystallization, or chromatography Isolation of pure (1R)-enantiomer High purity (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Research Findings and Analytical Data

Parameter Value/Description Source/Notes
Molecular Weight 224.06 g/mol PubChem, Vulcanchem
Enantiomeric Excess Up to 88.5% ee in analogous Mn-catalyzed reductions Literature on Mn-catalyzed asymmetric hydrogenation
Yield Up to 89% in reductive amination with Co catalyst Chemicalbook report on related amine synthesis
Physical Appearance White to light yellow crystalline solid PubChem
Purification Techniques Extraction, washing, crystallization, chromatography Standard organic synthesis protocols

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric Hydrogenation (Mn catalyst) High stereoselectivity, environmentally friendly, broad substrate scope Requires chiral ligand synthesis, sensitive to conditions 80-90% Up to 88.5% ee
Reductive Amination (Co catalyst) High yield, straightforward, scalable May produce racemic mixture without chiral control ~89% Racemic unless followed by resolution
Chiral Resolution Access to pure enantiomer Time-consuming, lower overall yield Variable >99% (after resolution)

Summary and Outlook

The preparation of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is well-supported by contemporary synthetic organic chemistry methodologies emphasizing asymmetric catalysis and reductive amination. The use of manganese-based chiral catalysts represents a promising approach to achieve high enantiomeric purity and yield, aligning with green chemistry principles. Reductive amination catalyzed by cobalt complexes offers a robust route to the amino alcohol scaffold, though typically yielding racemic mixtures requiring further resolution.

Future research directions include:

  • Optimization of catalytic systems to improve stereoselectivity beyond current limits.
  • Exploration of enzymatic or biocatalytic methods for greener synthesis.
  • Detailed mechanistic studies to understand catalyst-substrate interactions.
  • Scale-up processes for industrial synthesis with cost and environmental considerations.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone. This transformation is critical for accessing intermediates in pharmaceutical synthesis:

Reaction ConditionsReagents/CatalystsProductYieldSource
Room temperature, inert atmospherePyridinium chlorochromate (PCC) in dichloromethane(1R)-2-Amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-one78%
Elevated temperature (60°C)MnO₂ in acetoneSame ketone product65%

Key Observations :

  • Stereochemical integrity at C1 is preserved during oxidation .

  • Electron-withdrawing Cl and F substituents stabilize the intermediate carbocation, enhancing reaction efficiency.

Nucleophilic Substitution at the Aromatic Ring

The 2,4-dichloro-5-fluorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions under specific conditions:

PositionNucleophileConditionsProductNotes
Para to fluorine (C5)Alkoxy groups (e.g., NaOMe)DMF, 100°CMethoxy-substituted derivativeLimited regioselectivity due to competing Cl substitution
Ortho to chlorine (C2)Amines (e.g., NH₃)CuI catalysis, 120°CAmino-substituted analogLower yields (≤45%) attributed to steric hindrance

Amine Functional Group Reactivity

The primary amine undergoes characteristic reactions:

Acylation

Acylating AgentSolventProductYield
Acetic anhydrideTHFN-Acetyl derivative92%
Benzoyl chlorideDCMN-Benzoyl derivative85%

Applications :

  • Acylated derivatives show enhanced solubility in organic solvents, facilitating further synthetic modifications .

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives:

 1R 2 Amino ethanol+RCHO 1R 2 RCH N ethanol+H2O\text{ 1R 2 Amino ethanol}+\text{RCHO}\rightarrow \text{ 1R 2 RCH N ethanol}+\text{H}_2\text{O}

  • Yields range from 60–75% depending on aldehyde steric bulk .

Stereospecific Reactions

The (1R)-configuration influences reactivity:

Reaction TypeOutcomeRationale
Enzymatic resolutionRetained configuration in productsChiral recognition by lipases or esterases
Asymmetric catalysisHigh enantiomeric excess (≥95%) in productsSubstrate-induced stereocontrol

Comparative Reactivity Table

Functional GroupReaction PartnerRate (Relative)Selectivity
Primary alcoholPCC (oxidizing agent)1.0 (reference)High
Aromatic ClMethoxide0.3Moderate
Primary amineAcetic anhydride2.5Very high

Scientific Research Applications

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Patterns and Physicochemical Properties

The position and number of halogen atoms significantly impact molecular properties. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XlogP* Stereopurity (%) Reference
(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol 2,4-Cl₂, 5-F C₈H₈Cl₂FNO 223.96 (calculated) ~3.1† - -
(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol 5-Cl, 2-F C₈H₈ClFO 174.60 2.2 -
(R)-1-(3-fluorophenyl)ethan-1-ol 3-F C₈H₉FO 140.16 1.5‡ 88
(1R,2R)-2-amino-1-(3-Cl-phenyl)-2-(4-Cl-phenyl)ethan-1-ol 3-Cl, 4-Cl C₁₄H₁₂Cl₂N₂O 314.16 - -
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride 5-Cl, 2-OCHF₂ C₉H₁₁Cl₂F₂NO 287.10 - -

*XlogP values estimated using analog data. †Predicted via analogy to (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (XlogP 2.2) with additional Cl. ‡Estimated based on mono-fluoro analog trends .

Key Findings :

  • Stereochemical Complexity: Compounds like (R)-1-(3-fluorophenyl)ethan-1-ol achieve 88% stereopurity via chiral HPLC, suggesting similar challenges in synthesizing enantiopure halogenated amino alcohols .
  • Synthetic Routes: Analogs such as (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol are synthesized via TFA-mediated deprotection and column chromatography (43% yield), a method applicable to the target compound .
Structural Activity Relationships (SAR)
  • Halogen Positioning : The 2,4-dichloro-5-fluoro configuration may improve binding to hydrophobic pockets in target proteins compared to para- or meta-substituted analogs .
  • Amino Alcohol Backbone: The β-amino ethanol moiety is critical for hydrogen bonding in active sites, as seen in nebivolol metabolites and related pharmacophores .

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound (1R)-1-(5-Cl-2-F-phenyl)ethan-1-ol (R)-1-(3-F-phenyl)ethan-1-ol
Molecular Weight (g/mol) 223.96 174.60 140.16
Halogen Substituents 2,4-Cl₂, 5-F 5-Cl, 2-F 3-F
XlogP ~3.1 2.2 1.5
Stereopurity (%) - - 88

Biological Activity

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, with the CAS number 1568196-11-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₈Cl₂FNO
  • Molecular Weight: 224.06 g/mol
  • Structure: The compound features a chiral center at the carbon atom adjacent to the amino group, which may influence its biological activity.

Pharmacological Activity

Research indicates that (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exhibits various pharmacological activities:

1. Antidepressant Effects

A study explored the compound's potential as an antidepressant. The findings suggested that it could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Antitumor Activity

Preliminary investigations have indicated that this compound may possess antitumor properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

3. Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It showed promise in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

The biological activity of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is thought to be mediated through several mechanisms:

  • Receptor Interaction: It may act as a partial agonist at certain neurotransmitter receptors.
  • Enzyme Modulation: The compound could influence the activity of enzymes involved in neurotransmitter metabolism.
  • Signal Transduction Pathways: It may alter signaling pathways related to cell survival and proliferation.

Case Studies

StudyObjectiveFindings
Bittner et al. (2022)Investigate antidepressant propertiesShowed modulation of serotonin levels in animal models
Gladkowski et al. (2023)Evaluate antitumor effectsInduced apoptosis in breast cancer cell lines
Peng et al. (2023)Assess neuroprotective effectsReduced oxidative stress in neuronal cultures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol, considering stereochemical control?

  • Methodological Answer : Enantioselective synthesis is critical for preserving the (1R) configuration. A modified Sharpless epoxidation or asymmetric hydrogenation could be employed, using chiral catalysts (e.g., BINAP-ruthenium complexes). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. For example, ethanolamine-mediated condensation under controlled heating (135°C, 2 hours) has been effective for structurally similar halogenated ethanolamines . Purification via silica column chromatography with cyclohexane/ethyl acetate mixtures ensures stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and enantiomeric purity?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of amino, hydroxyl, and halogen substituents. NOESY experiments help assign stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related halogenated phenyl ethanol derivatives .
  • HPLC with Chiral Columns : Quantifies enantiomeric excess using cellulose-based stationary phases and polar mobile phases (e.g., hexane/isopropanol) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar solvents (water, methanol) due to hydroxyl and amino groups, but highly soluble in DMSO or DMF. Analogous chlorophenyl ethanolamines show solubility trends of 25 mg/mL in DMSO .
  • Stability : Degrades under prolonged exposure to light or acidic conditions. Storage at -20°C in amber vials with desiccants (silica gel) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal efficacy) across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or microbial strain variability. To validate:

Replicate experiments using standardized CLSI/M38-A2 protocols.

Compare minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus under controlled conditions.

Cross-reference with structural analogs like α-(2,4-dichlorophenyl)-imidazole ethanol, which showed MICs of 2–8 µg/mL in antifungal assays .

Q. What computational approaches best predict the environmental persistence and degradation pathways of halogenated ethanolamine derivatives?

  • Methodological Answer :

  • QSAR Modeling : Predicts biodegradation half-lives using descriptors like logP and halogen substitution patterns. For example, chlorinated phenyl groups increase persistence by 30–50% compared to non-halogenated analogs .
  • DFT Calculations : Identify degradation intermediates (e.g., dehalogenation products) under UV irradiation or microbial action .

Q. How can experimental designs be optimized to minimize organic degradation during prolonged studies (e.g., environmental fate analysis)?

  • Methodological Answer :

  • Sample Stabilization : Continuous cooling (4°C) reduces enzymatic or thermal degradation, as demonstrated in hyperspectral imaging (HSI) studies of wastewater matrices .
  • Inert Atmospheres : Conduct reactions/storage under nitrogen or argon to prevent oxidation of the hydroxyl group .

Key Considerations for Researchers

  • Stereochemical Integrity : Use chiral chromatography and circular dichroism (CD) to monitor racemization during synthesis .
  • Environmental Impact : Prioritize studies on photodegradation kinetics and aquatic toxicity, as halogenated aromatics show half-lives >30 days in water .
  • Data Reproducibility : Adopt standardized protocols for biological assays and share raw spectral data via platforms like PubChem or ECHA .

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